molecular formula C14H9NO6 B6321694 4-(4-Carboxyphenyl)-2-nitrobenzoic acid, 95% CAS No. 47160-06-5

4-(4-Carboxyphenyl)-2-nitrobenzoic acid, 95%

Cat. No. B6321694
CAS RN: 47160-06-5
M. Wt: 287.22 g/mol
InChI Key: BEGHIOQRJAQQCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Carboxyphenyl)-2-nitrobenzoic acid (4-CPNB) is an organic compound that is widely used in the scientific research community. It is a white solid at room temperature and has a melting point of 166-168°C. 4-CPNB is a carboxylic acid derivative of nitrobenzene, and it is used in various applications such as in the synthesis of heterocyclic compounds, the preparation of pharmaceuticals, and in the synthesis of organic materials. It is also used in the study of biochemical and physiological processes.

Scientific Research Applications

4-(4-Carboxyphenyl)-2-nitrobenzoic acid, 95% has a wide range of applications in scientific research. It is used in the synthesis of heterocyclic compounds, which can be used in the development of new drugs and other pharmaceuticals. It is also used in the study of biochemical and physiological processes, such as the study of enzyme activity and drug metabolism. 4-(4-Carboxyphenyl)-2-nitrobenzoic acid, 95% can also be used in the synthesis of organic materials, such as polymers and resins.

Mechanism of Action

4-(4-Carboxyphenyl)-2-nitrobenzoic acid, 95% is a carboxylic acid derivative of nitrobenzene, and it is believed to act as an inhibitor of enzymes. Specifically, it is believed to act as an inhibitor of the enzyme cyclooxygenase (COX), which is involved in the metabolism of arachidonic acid. Inhibition of COX can lead to a decrease in the production of pro-inflammatory prostaglandins, which can have a beneficial effect on inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Carboxyphenyl)-2-nitrobenzoic acid, 95% are largely unknown. However, it is believed that 4-(4-Carboxyphenyl)-2-nitrobenzoic acid, 95% can act as an inhibitor of enzymes, leading to a decrease in the production of pro-inflammatory prostaglandins. This may have an anti-inflammatory effect, though further research is needed to confirm this. In addition, 4-(4-Carboxyphenyl)-2-nitrobenzoic acid, 95% may have other effects on biochemical and physiological processes, though these are currently unknown.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(4-Carboxyphenyl)-2-nitrobenzoic acid, 95% in lab experiments is its relative simplicity and cost-effectiveness. It is also a relatively stable compound, making it suitable for long-term storage. However, the main limitation of using 4-(4-Carboxyphenyl)-2-nitrobenzoic acid, 95% is that its effects on biochemical and physiological processes are largely unknown, making it difficult to predict its effects in a given experiment.

Future Directions

The potential future directions for 4-(4-Carboxyphenyl)-2-nitrobenzoic acid, 95% include further research into its biochemical and physiological effects, as well as its efficacy as an inhibitor of enzymes. In addition, further research could be done on its potential applications in the synthesis of heterocyclic compounds and organic materials. Finally, more research could be done on the optimal conditions for the synthesis of 4-(4-Carboxyphenyl)-2-nitrobenzoic acid, 95%, as well as the development of more efficient and cost-effective methods for its synthesis.

Synthesis Methods

The synthesis method of 4-(4-Carboxyphenyl)-2-nitrobenzoic acid, 95% is relatively simple and involves the reaction of 4-carboxyphenylhydrazine with nitrobenzene in the presence of an acid catalyst. The reaction is carried out at room temperature and the yield of 4-(4-Carboxyphenyl)-2-nitrobenzoic acid, 95% is typically around 95%. This method is advantageous in that it is simple and cost-effective, and the yield of 4-(4-Carboxyphenyl)-2-nitrobenzoic acid, 95% is relatively high.

properties

IUPAC Name

4-(4-carboxyphenyl)-2-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO6/c16-13(17)9-3-1-8(2-4-9)10-5-6-11(14(18)19)12(7-10)15(20)21/h1-7H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEGHIOQRJAQQCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90597474
Record name 3-Nitro[1,1'-biphenyl]-4,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90597474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

47160-06-5
Record name 3-Nitro[1,1'-biphenyl]-4,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90597474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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